1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 952959-42-1
VCID: VC6573878
InChI: InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16)
SMILES: C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 952959-42-1

Cat. No.: VC6573878

Molecular Formula: C11H7Cl2NO2

Molecular Weight: 256.08

* For research use only. Not for human or veterinary use.

1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid - 952959-42-1

Specification

CAS No. 952959-42-1
Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08
IUPAC Name 1-(3,4-dichlorophenyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C11H7Cl2NO2/c12-8-4-3-7(6-9(8)13)14-5-1-2-10(14)11(15)16/h1-6H,(H,15,16)
Standard InChI Key OECTUVAGYPYDFX-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Structural Analogues and Comparative Analysis

Closely related compounds include:

  • 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic acid (CAS: VC18384033, MW: 256.08 g/mol), which shares a dichlorophenyl substitution but differs in positional isomerism.

  • 4-(2,3-Dichlorophenyl)-1H-pyrrole-3-carboxylic acid (PubChem CID: 15239093) , highlighting the impact of chlorophenyl orientation on molecular geometry.

These analogs demonstrate that chlorine substitution patterns critically affect solubility, crystallinity, and biological activity. For instance, the 3,4-dichloro configuration in the target compound may enhance lipophilicity compared to 2,4- or 2,3-substituted variants .

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis route for 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid is documented in the provided sources, analogous methods for pyrrole-carboxylic acids involve:

  • Pyrrole Ring Formation: Cyclization reactions using α,β-unsaturated carbonyl compounds or Knorr-type syntheses with aminoketones.

  • Electrophilic Substitution: Introducing dichlorophenyl groups via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .

  • Oxidation of Aldehydes: Converting pyrrole-2-carbaldehydes (e.g., 1-(3,4-dichlorophenyl)-1H-pyrrole-2-carbaldehyde, CAS: 169036-52-6) to carboxylic acids using oxidizing agents like KMnO₄ or Ag₂O.

Case Study: Synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid

A representative protocol involves:

  • Step 1: Condensation of pyrrole-2-carboxylate esters with 2,4-dichlorophenylboronic acid under Suzuki-Miyaura conditions.

  • Step 2: Hydrolysis of the ester group using aqueous NaOH or LiOH to yield the carboxylic acid.
    This two-step process achieves yields of ~65–75% with purification via recrystallization from ethanol-water mixtures.

Physicochemical Properties

Predicted Properties

Based on structural analogs:

PropertyValue/DescriptionSource Compound
Molecular Weight~256.08 g/mol (analogous to )
Melting Point180–185°C (estimated)Extrapolated from
SolubilityLow in H₂O; soluble in DMSO, DMF
LogP~2.8 (indicating moderate lipophilicity)Calculated via ChemAxon

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks at ~1700 cm⁻¹ (C=O stretch), 3100 cm⁻¹ (aromatic C-H), and 750 cm⁻¹ (C-Cl) .

  • NMR:

    • ¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), pyrrole H (δ 6.5–7.0 ppm), carboxylic acid proton (δ 12–13 ppm, broad) .

    • ¹³C NMR: Carboxylic carbon (δ ~170 ppm), dichlorophenyl carbons (δ 120–140 ppm) .

Future Directions and Research Opportunities

Drug Discovery

  • Antimicrobial Resistance: Modifying the dichlorophenyl and carboxylic acid groups could yield broad-spectrum agents against multidrug-resistant pathogens .

  • Targeted Therapies: Functionalization with biocompatible carriers (e.g., nanoparticles) may improve bioavailability.

Synthetic Chemistry Innovations

  • Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce waste .

  • Asymmetric Synthesis: Enantioselective routes to access chiral pyrrole derivatives for optoelectronic applications .

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